Cas no 22112-83-0 (Benzoic acid, 4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, 1,1',1'',1'''-tetramethyl ester)

Benzoic acid, 4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, 1,1',1'',1'''-tetramethyl ester structure
22112-83-0 structure
Nom du produit:Benzoic acid, 4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, 1,1',1'',1'''-tetramethyl ester
Numéro CAS:22112-83-0
Le MF:C52H38N4O8
Mégawatts:846.8801
MDL:MFCD00218869
CID:890666
PubChem ID:135414044

Benzoic acid, 4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, 1,1',1'',1'''-tetramethyl ester Propriétés chimiques et physiques

Nom et identifiant

    • MESO-TETRA(4-CARBOXYPHENYL)PORPHINE TETRAMETHYL ESTER
    • 2-hydroxypropanoyl CoA
    • 2-hydroxypropionyl CoA
    • 4-COOMe-H2TPP
    • 5,10,15,20-meso-tetrakis(4-(methylcarboxy)phenyl)-21H,23H-porphine
    • Coenzyme A,lactoyl
    • Lactoyl-CoA
    • Lactoyl-coenzyme A
    • Lactyl-coa
    • T(-COOCH3)PPH2
    • tetramethyl 4,4',4'',4'''-porphyrin-5,10,15,20-tetrabenzoate
    • Tetramethyl meso-tetraphenylporphine-4,4',4'',4'''-tetracarboxylate
    • NSC131054
    • BC600205
    • Tetra(4-carboxyphenyl)porphine tetramethyl ester
    • 5,10,15,20-tetrakis(4-(methoxycarbonyl) phenyl)porphyrin
    • meso-Tetra(4-carboxyphenyl)porphine tetramethyl ester ;Tetramethyl meso-tetraphenylporphine-4,4',4'',4'''-tetracarboxylate
    • methyl 4-[(5Z,10Z,14Z,19Z)-10,15,20-tris(4-methoxycarbonylphenyl)-21,23-dihydroporphyrin-5-yl]benzoate
    • D95421
    • 22112-83-0
    • 5,10,15,20-meso-Tetrakis[4-(methoxycarbonyl)phenyl]porphyrin
    • SCHEMBL3892703
    • 5,10,15,20-Tetra(4-methoxycarbonylphenyl)-21H,23H-porphyrin
    • BS-28092
    • methyl 4-[10,15,20-tris(4-methoxycarbonylphenyl)-21,23-dihydroporphyrin-5-yl]benzoate
    • MFCD00218869
    • 5-10-15-20-(tetra-4-methoxycarbonylphenyl)porphyrin
    • 5,10,15,20-Tetrakis(4-methoxycarbonylphenyl)porphyrin
    • CS-0085915
    • AKOS040768039
    • T3918
    • methyl 4-{7,12,17-tris[4-(methoxycarbonyl)phenyl]-21,22,23,24-tetraazapentacyclo[16.2.1.1(3),.1,(1)(1).1(1)(3),(1)]tetracosa-1,3,5,7,9,11(23),12,14,16,18(21),19-undecaen-2-yl}benzoate
    • NSC-131054
    • 5,10,15,20-Tetrakis[4-(methoxycarbonyl)phenyl]porphyrin
    • J-014511
    • YSWG133
    • MESO-TETRA(4-CARBOXYPHENYL)PORPHINETETRAMETHYLESTER
    • Benzoic acid, 4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, tetramethyl ester (9CI)
    • Benzoic acid, 4,4',4'',4'''-(5,10,15,20-porphinetetrayl)tetra-, tetramethyl ester (8CI)
    • 1,1',1'',1'''-Tetramethyl 4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis[benzoate]
    • NSC 131054
    • Tetrakis(4-carbomethoxyphenyl)porphyrin
    • Tetrakis(4-methoxycarbonylphenyl)porphyrin
    • methyl 4-{7,12,17-tris[4-(methoxycarbonyl)phenyl]-21,22,23,24-tetraazapentacyclo[16.2.1.1(3),?.1?,(1)(1).1(1)(3),(1)?]tetracosa-1,3(24),4,6,8,10,12,14,16(22),17,19-undecaen-2-yl}benzoate
    • 5,10,15,20-Tetra(4-carboxyphenyl)porphine tetramethyl ester
    • DB-413278
    • NVCZKUSRWBBGAH-UHFFFAOYSA-N
    • Benzoic acid, 4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, 1,1',1'',1'''-tetramethyl ester
    • MDL: MFCD00218869
    • Piscine à noyau: 1S/C52H38N4O8/c1-61-49(57)33-13-5-29(6-14-33)45-37-21-23-39(53-37)46(30-7-15-34(16-8-30)50(58)62-2)41-25-27-43(55-41)48(32-11-19-36(20-12-32)52(60)64-4)44-28-26-42(56-44)47(40-24-22-38(45)54-40)31-9-17-35(18-10-31)51(59)63-3/h5-28,53,56H,1-4H3/b45-37-,45-38-,46-39-,46-41-,47-40-,47-42-,48-43-,48-44-
    • La clé Inchi: NVCZKUSRWBBGAH-PJEPRTEXSA-N
    • Sourire: O(C([H])([H])[H])C(C1C([H])=C([H])C(=C([H])C=1[H])C1C2C([H])=C([H])C(=C(C3C([H])=C([H])C(C(=O)OC([H])([H])[H])=C([H])C=3[H])C3=C([H])C([H])=C(C(C4C([H])=C([H])C(C(=O)OC([H])([H])[H])=C([H])C=4[H])=C4C([H])=C([H])C(C(C5C([H])=C([H])C(C(=O)OC([H])([H])[H])=C([H])C=5[H])=C5C([H])=C([H])C=1N5[H])=N4)N3[H])N=2)=O |c:23,98,t:67,92|

Propriétés calculées

  • Qualité précise: 846.268964g/mol
  • Charge de surface: 0
  • XLogP3: 9.8
  • Nombre de donneurs de liaisons hydrogène: 2
  • Nombre de récepteurs de liaison hydrogène: 10
  • Nombre de liaisons rotatives: 12
  • Masse isotopique unique: 846.268964g/mol
  • Masse isotopique unique: 846.268964g/mol
  • Surface topologique des pôles: 163Ų
  • Comptage des atomes lourds: 64
  • Complexité: 1370
  • Comptage atomique isotopique: 0
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Nombre d'unités de liaison covalente: 1

Propriétés expérimentales

  • Le PSA: 161.50000
  • Le LogP: 6.01260

Benzoic acid, 4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, 1,1',1'',1'''-tetramethyl ester PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
eNovation Chemicals LLC
Y1296839-25g
5,10,15,20-meso-Tetrakis[4-(methoxycarbonyl)phenyl]porphyrin
22112-83-0 97%
25g
$1000 2024-06-05
Ambeed
A986233-1g
5,10,15,20-meso-Tetrakis[4-(methoxycarbonyl)phenyl]porphyrin
22112-83-0 96%
1g
$74.0 2025-02-20
Ambeed
A986233-5g
5,10,15,20-meso-Tetrakis[4-(methoxycarbonyl)phenyl]porphyrin
22112-83-0 96%
5g
$299.0 2025-02-20
eNovation Chemicals LLC
D566589-25g
eso-tetra(4-carboxyphenyl)porphine tetramethyl ester
22112-83-0 97%
25g
$1200 2023-09-03
SHENG KE LU SI SHENG WU JI SHU
sc-263462A-1g
meso-Tetra(4-carboxyphenyl)porphine tetramethyl ester,
22112-83-0
1g
¥2888.00 2023-09-05
Frontier Specialty Chemicals
T846-1 g
meso-Tetra(4-carboxyphenyl)porphine tetramethyl ester
22112-83-0
1g
$ 77.00 2022-11-04
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T856280-5g
Tetramethyl 4,4',4'',4'''-(5,10,15,20-porphyrintetrayl)tetrabenzo ate
22112-83-0 97%
5g
¥3,820.00 2022-01-10
eNovation Chemicals LLC
Y1296839-5g
5,10,15,20-meso-Tetrakis[4-(methoxycarbonyl)phenyl]porphyrin
22112-83-0 97%
5g
$300 2024-06-05
eNovation Chemicals LLC
D566589-100g
eso-tetra(4-carboxyphenyl)porphine tetramethyl ester
22112-83-0 97%
100g
$2000 2023-09-03
Frontier Specialty Chemicals
T846-10 g
meso-Tetra(4-carboxyphenyl)porphine tetramethyl ester
22112-83-0
10g
$ 462.00 2022-11-04

Benzoic acid, 4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, 1,1',1'',1'''-tetramethyl ester Méthode de production

Méthode de production 1

Conditions de réaction
1.1S:EtCO2H, 12 h, 140°C
Référence
Endowing Porphyrinic Metal-Organic Frameworks with High Stability by a Linker Desymmetrization Strategy
By Han, Wentao et al, Journal of the American Chemical Society, 2023, 145(17), 9665-9671

Méthode de production 2

Conditions de réaction
1.1S:EtCO2H, rt; 12 h, reflux
Référence
A cascade catalytic system of photocatalytic oxidation based on Cu@PCN-222(Ni) and enzyme catalysis for the synthesis of chalcone compounds in one pot
By Yu, Yuan et al, Journal of Catalysis, 2022, 415, 102-111

Méthode de production 3

Conditions de réaction
1.1S:EtCO2H, 24 h, 150°C
Référence
A novel Porphyrin-doped MIL-53(Fe) photocatalyst with enhanced photocatalytic performance
By Xu, Maosen et al, Materials Letters, 2023, 330, 133297

Méthode de production 4

Conditions de réaction
1.1S:AcOH, 15 min, 120°C
Référence
Synthesis of a highly emissive carboxylated pyrrolidine-fused chlorin for optical sensing of TATP vapours
By Vargas, Alejandro P. et al, Dyes and Pigments, 2021, 195, 109721

Méthode de production 5

Conditions de réaction
1.1R:EtCO2H, reflux
Référence
Zirconium-Porphyrin-Based Metal-Organic Framework Hollow Nanotubes for Immobilization of Noble-Metal Single Atoms
By He, Ting et al, Angewandte Chemie, 2018, 57(13), 3493-3498

Méthode de production 6

Conditions de réaction
1.1S:EtCO2H, 12 h, 130°C
Référence
Glutathione responsive nitric oxide release for enhanced photodynamic therapy by a porphyrinic MOF nanosystem
By Xia, Mengtong et al, Chemical Engineering Journal (Amsterdam, 2022, 442(Part_2), 136295

Méthode de production 7

Conditions de réaction
1.1S:EtCO2H, 12 h, reflux
Référence
Urate oxidase loaded in PCN-222(Fe) with peroxidase-like activity for colorimetric detection of uric acid
By Liang, Xiao et al, Journal of Materials Chemistry B: Materials for Biology and Medicine, 2021, 9(34), 6811-6817

Méthode de production 8

Conditions de réaction
1.1R:EtCO2H
Référence
Tuning band structures of Hf-PCN-224(M) for β-Carbonyl C(sp3)-H bond activation and difunctionalization: Tandem C(sp3) radical cross-coupling through photoredox
By Zhang, Lingjuan et al, Applied Catalysis, 2023, 321, 122049

Méthode de production 9

Conditions de réaction
1.1S:EtCO2H, rt; 12 h, 140°C
Référence
Au-nanorod-modified PCN-222(Cu) for H2 evolution from HCOOH dehydrogenation by photothermally enhanced photocatalysis
By Wang, Yao et al, Chemical Communications (Cambridge, 2022, 58(61), 8520-8523

Méthode de production 10

Conditions de réaction
1.1R:EtCO2H
Référence
Encapsulation of Porphyrin-Fe/Cu Complexes into Coordination Space for Enhanced Selective Oxidative Dehydrogenation of Aromatic Hydrazides
By Zhang, Dongxu et al, Small, 2020, 16(50), 2004679

Méthode de production 11

Conditions de réaction
1.1S:EtCO2H, 14 h, 150°C
Référence
Mixed-matrix membranes containing zero-dimension porphyrin-based complex for propylene/propane separation
By Peng, Donglai et al, Separation and Purification Technology, 2023, 314, 123656

Méthode de production 12

Conditions de réaction
1.1R:EtCO2H, 12 h, reflux
Référence
Porphyrinic MOF Film for Multifaceted Electrochemical Sensing
By Zhou, Zhenyu et al, Angewandte Chemie, 2021, 60(37), 20551-20557

Méthode de production 13

Conditions de réaction
1.1S:EtCO2H, 12 h, reflux
Référence
Ligand engineering of Au nanoclusters with multifunctional metalloporphyrins for photocatalytic H2O2 production
By Xue, Qiang et al, Journal of Materials Chemistry A: Materials for Energy and Sustainability, 2022, 10(15), 8371-8377

Méthode de production 14

Conditions de réaction
1.1S:EtCO2H, rt; 12 h, reflux
Référence
A two-dimensional Bi-based porphyrin metal-organic framework photocatalyst for white light-driven selective oxidation of sulfides
By Xie, Dale et al, Catalysis Science & Technology, 2022, 12(10), 3254-3260

Méthode de production 15

Conditions de réaction
1.1S:EtCO2H, rt; 12 h, 140°C
Référence
Metalloporphyrin modified defective TiO2 porous cages with the enhanced photocatalytic activity for coupling of hydrogen generation and tetracycline removal
By Lu, Haiyue et al, RSC Advances, 2023, 13(13), 8822-8829

Méthode de production 16

Conditions de réaction
1.1S:EtCO2H, 5 min, rt; 12 h, reflux
Référence
Effective visible-light CO2 photoreduction over (metallo)porphyrin-based metal-organic frameworks to achieve useful hydrocarbons
By Hariri, Roya and Dehghanpour, Saeed, Applied Organometallic Chemistry, 2021, 35(12), e6422

Méthode de production 17

Conditions de réaction
1.1R:EtCO2H, 10 h, reflux
Référence
Symmetry-Guided Synthesis of N,N'-Bicarbazole and Porphyrin-Based Mixed-Ligand Metal-Organic Frameworks: Light Harvesting and Energy Transfer
By Fiankor, Christian et al, Journal of the American Chemical Society, 2021, 143(48), 20411-20418

Méthode de production 18

Conditions de réaction
1.1S:EtCO2H, 15 min; 2 h, reflux
Référence
Staged oxidation of hydrocarbons with simultaneously enhanced conversion and selectivity employing O2 as oxygen source catalyzed by 2D metalloporphyrin-based MOFs possessing bimetallic active centers
By Shen, Hai-Min et al, Chemical Engineering Journal (Amsterdam, 2022, 443, 136126

Méthode de production 19

Conditions de réaction
1.1S:EtCO2H, 4 h, reflux; rt
Référence
Ultrafast dynamics of the liquid deposited blend film of porphyrin donor and perylene diimide acceptor
By Zeb, Johar et al, Chemical Physics, 2022, 559, 111547

Méthode de production 20

Conditions de réaction
1.1S:EtCO2H, reflux; 12 h, reflux
Référence
Mechanistic Elucidations of Highly Dispersed Metalloporphyrin Metal-Organic Framework Catalysts for CO2 Electroreduction
By Smith, Michael R. et al, Angewandte Chemie, 2023, 62(8), e202218208

Méthode de production 21

Conditions de réaction
1.1R:EtCO2H, 1.5 h, reflux
Référence
Fundamental electronic changes upon intersystem crossing in large aromatic photosensitizers: free base 5,10,15,20-tetrakis(4-carboxylatophenyl)porphyrin
By Buechner, Robby et al, Physical Chemistry Chemical Physics, 2022, 24(12), 7505-7511

Méthode de production 22

Conditions de réaction
1.1S:EtCO2H, 10 min, reflux; 2 h, reflux; 24 h, rt
Référence
Relay catalysis of hydrocarbon oxidation using O2 in the confining domain of 3D metalloporphyrin-based metal-organic frameworks with bimetallic catalytic centers
By Shen, Hai-Min et al, Chemical Engineering Science, 2022, 260, 117825

Méthode de production 23

Conditions de réaction
1.1S:EtCO2H, 30 min; 140°C
Référence
Boosting Cascade Electron Transfer for Highly Efficient CO2 Photoreduction
By Li, Na et al, Solar RRL, 2021, 5(11), 2100558

Méthode de production 24

Conditions de réaction
1.1S:EtCO2H, 2 h, 142°C
Référence
Engineered Iron-Based nanoplatform amplifies repolarization of M2-Like Tumor-Associated Macrophages for enhanced cancer immunotherapy
By Wei, Zhaohan et al, Chemical Engineering Journal (Amsterdam, 2022, 433(Part_3), 133847

Méthode de production 25

Conditions de réaction
1.1S:EtCO2H, rt; 12 h, reflux
Référence
Third-order nonlinear responses of symmetrical meso-substitutes porphyrin derivatives
By Nadafan, Marzieh et al, Optik (Munich, 2022, 265, 169476

Méthode de production 26

Conditions de réaction
1.1S:EtCO2H, 1 h, reflux
Référence
Potentiometric determination of copper(II) ions based on a porphyrin derivative
By Ozbek, Oguz and Isildak, Omer, Journal of the Chinese Chemical Society (Weinheim, 2022, 69(7), 1060-1069

Méthode de production 27

Conditions de réaction
1.1S:EtCO2H, reflux
Référence
Tailoring Layer Number of 2D Porphyrin-Based MOFs Towards Photocoupled Electroreduction of CO2
By Yang, Deren et al, Advanced Materials (Weinheim, 2022, 34(7), 2107293

Benzoic acid, 4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, 1,1',1'',1'''-tetramethyl ester Raw materials

Benzoic acid, 4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, 1,1',1'',1'''-tetramethyl ester Preparation Products

Benzoic acid, 4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, 1,1',1'',1'''-tetramethyl ester Fournisseurs

Amadis Chemical Company Limited
Membre gold
Audited Supplier Fournisseurs audités
(CAS:22112-83-0)Benzoic acid, 4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, 1,1',1'',1'''-tetramethyl ester
Numéro de commande:A1007903
État des stocks:in Stock/in Stock/in Stock
Quantité:5g/10g/25g
Pureté:99%/99%/99%
Dernières informations tarifaires mises à jour:Thursday, 29 August 2024 15:06
Prix ($):269.0/518.0/1037.0

Benzoic acid, 4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, 1,1',1'',1'''-tetramethyl ester Littérature connexe

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